Gemcitabine Elaidate

Descripción

Gemcitabine elaidate has been used in trials studying the treatment of Solid Tumor, Lung Cancer, Non-small-cell Lung Cancer, and Metastatic Pancreatic Adenocarcinoma.

Gemcitabine Elaidate is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC), an antimetabolite deoxynucleoside analogue, with potential antineoplastic activity. Upon hydrolysis intracellularly by esterases, the prodrug gemcitabine is converted into the active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. Due to its lipophilicity, gemcitabine 5'-elaidic acid ester exhibits an increased cellular uptake and accumulation, resulting in an increased conversion to active metabolites, compared to gemcitabine. In addition, this formulation of gemcitabine may be less susceptible to deamination and deactivation by deoxycytidine deaminase.

GEMCITABINE ELAIDATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Propiedades

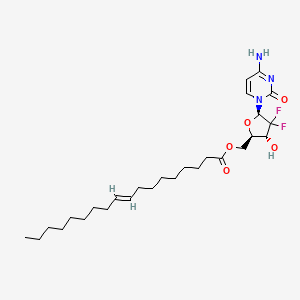

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESSNRGIEVBPRB-QDDPNBLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175308 | |

| Record name | Gemcitabine elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210829-30-4 | |

| Record name | Gemcitabine elaidate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemcitabine elaidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemcitabine elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMCITABINE ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gemcitabine Elaidate in Pancreatic Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. Gemcitabine, a nucleoside analog, has been a cornerstone of treatment for decades, but its efficacy is often hampered by chemoresistance. Gemcitabine elaidate (also known as CO-101 or L_GEM), a lipophilic prodrug of gemcitabine, was developed to overcome some of these limitations. This technical guide provides an in-depth overview of the mechanism of action of gemcitabine elaidate in pancreatic cancer, focusing on its molecular interactions, effects on signaling pathways, and preclinical and clinical evidence.

Core Mechanism of Action: Bypassing Resistance and Targeting Key Survival Pathways

Gemcitabine elaidate is a conjugate of gemcitabine and elaidic acid, a monounsaturated fatty acid. This structural modification allows it to enter cancer cells via passive diffusion, bypassing the need for the human equilibrative nucleoside transporter 1 (hENT1).[1] Since low hENT1 expression is a known mechanism of gemcitabine resistance, gemcitabine elaidate was designed to be effective in a broader range of tumors.[2] Once inside the cell, gemcitabine elaidate is metabolized to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms of gemcitabine, which exert their cytotoxic effects by inhibiting DNA synthesis.[3]

A key aspect of gemcitabine elaidate's mechanism, particularly in combination therapies, involves the modulation of critical cell survival signaling pathways. Preclinical studies have demonstrated that the combination of gemcitabine elaidate with the small molecule ONC201 leads to a significant inhibitory effect on pancreatic cancer cell growth by blocking the PI3K/AKT and MEK/ERK signaling pathways.[1][3] These pathways are frequently hyperactivated in pancreatic cancer, driving proliferation, survival, and resistance to therapy.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of gemcitabine and its derivatives in pancreatic cancer models.

Table 1: In Vitro Cytotoxicity of Gemcitabine and its Derivatives in Pancreatic Cancer Cell Lines

| Cell Line | Compound | IC50 | Citation |

| MIA PaCa-2 | Gemcitabine | 21.8 nM | [4] |

| T3M4 | Gemcitabine | 5.4 nM | [4] |

| Patu-8988T | Gemcitabine | 6.3 nM | [4] |

| BxPC-3 | Gemcitabine | - | [5] |

| Panc-1 | Gemcitabine | - | [5] |

| MIA PaCa-2 | Gemcitabine Elaidate | Significantly lower than Gemcitabine | [6] |

Table 2: In Vivo Efficacy of Gemcitabine Elaidate in a KRAS Mutated Syngeneic Mouse Model of Pancreatic Cancer (in combination with ONC201)

| Treatment Group | Average Tumor Volume (end of study) | Tumor Weight (end of study) | Citation |

| Control | ~1200 mm³ | ~1.2 g | [3] |

| Gemcitabine Elaidate (L_GEM) (20 mg/kg) | ~1000 mm³ | ~1.0 g | [3] |

| ONC201 (20 mg/kg) | ~900 mm³ | ~0.9 g | [3] |

| L_GEM + ONC201 | ~400 mm³ | ~0.4 g | [3] |

Table 3: Clinical Trial Results of Gemcitabine Elaidate (CO-101) in Metastatic Pancreatic Ductal Adenocarcinoma (Phase II)

| Parameter | CO-101 | Gemcitabine | Hazard Ratio (95% CI) | p-value | Citation |

| Overall Survival (OS) in low hENT1 subgroup | - | - | 0.994 (0.746 to 1.326) | - | [2] |

| Overall Survival (OS) in overall population | - | - | 1.072 (0.856 to 1.344) | - | [2] |

| Response Rate (low hENT1) | 17.1% | 26.3% | - | - | [7] |

| Response Rate (high hENT1) | 9.1% | 15.5% | - | - | [7] |

| Median Overall Survival | 5.2 months | 6.0 months | - | - | [7] |

Note: The Phase II trial of CO-101 did not demonstrate superiority over gemcitabine.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Gemcitabine Elaidate in Combination with ONC201

The following diagram illustrates the proposed signaling pathway affected by the combination of gemcitabine elaidate (L_GEM) and ONC201 in KRAS-mutated pancreatic cancer.

References

- 1. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomized, multicenter, phase II study of CO-101 versus gemcitabine in patients with metastatic pancreatic ductal adenocarcinoma: including a prospective evaluation of the role of hENT1 in gemcitabine or CO-101 sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpls.org [wjpls.org]

- 7. Phase II clinical trials on Investigational drugs for the Treatment of Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Conversion of Gemcitabine Elaidate to Gemcitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine elaidate (CP-4126), a lipophilic prodrug of the potent chemotherapeutic agent gemcitabine, has been developed to overcome key limitations of its parent drug, including poor membrane permeability and rapid inactivation by deamination. This technical guide provides an in-depth exploration of the intracellular conversion of gemcitabine elaidate to its active form, gemcitabine. We will detail the enzymatic processes involved, present available quantitative data on metabolic concentrations, and provide comprehensive experimental protocols for the key assays used to study this conversion. Visualizations of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) is a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, breast, and bladder cancers.[1] Its therapeutic efficacy is, however, hampered by its hydrophilic nature, which necessitates reliance on nucleoside transporters for cellular entry, and its susceptibility to rapid metabolic inactivation by cytidine deaminase (CDA) in the plasma and liver.[1][2]

To address these challenges, gemcitabine elaidate was synthesized. As a lipophilic ester derivative, it exhibits enhanced cellular uptake, bypassing the dependency on nucleoside transporters.[3][4] Once inside the cell, gemcitabine elaidate must be converted to gemcitabine to exert its cytotoxic effects. This guide focuses on the critical intracellular activation step: the hydrolysis of gemcitabine elaidate to gemcitabine.

The Metabolic Pathway: From Prodrug to Active Metabolites

The intracellular activation of gemcitabine elaidate is a two-step process, followed by the established metabolic cascade of gemcitabine itself.

Step 1: Hydrolysis of Gemcitabine Elaidate

Upon entering the cell, the ester bond of gemcitabine elaidate is cleaved by intracellular esterases, releasing free gemcitabine and elaidic acid.[3][5][6] This initial conversion is crucial for the subsequent activation of the drug.

Step 2: Phosphorylation of Gemcitabine

The liberated gemcitabine is then sequentially phosphorylated by intracellular kinases to its active metabolites.[2][3][5]

-

Deoxycytidine kinase (dCK) , the rate-limiting enzyme in this cascade, phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP).[1][2][7]

-

Other cellular kinases further phosphorylate dFdCMP to gemcitabine diphosphate (dFdCDP) and finally to the pharmacologically active gemcitabine triphosphate (dFdCTP).[1][3][5]

The active metabolite, dFdCTP, is incorporated into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides available for DNA synthesis.[3][5] A key advantage of the elaidate formulation is its reduced susceptibility to deamination by CDA, which primarily inactivates the parent gemcitabine.[3]

Quantitative Analysis of Intracellular Metabolites

The efficiency of the intracellular conversion of gemcitabine elaidate to gemcitabine and its subsequent phosphorylation are critical determinants of its therapeutic efficacy. The following tables summarize available data on the intracellular concentrations of gemcitabine and its metabolites in various cancer cell lines.

Table 1: Intracellular Concentrations of Gemcitabine Triphosphate (dFdCTP) in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Cell Line | Gemcitabine Concentration (µM) | Incubation Time (hours) | Mean dFdCTP Concentration (pmol/106 cells) |

| BxPC-3 | 10 | 24 | 210 |

| BxPC-3 | 100 | 24 | 851 |

| MIA PaCa-2 | 10 | 24 | 1466 |

| MIA PaCa-2 | 100 | 24 | Not significantly different from 10 µM |

| PANC-1 | 10 | 24 | 955 |

| PANC-1 | 100 | 24 | 662 |

| Data from Bjånes et al., 2020.[8] |

Table 2: Intracellular Pharmacokinetics of Gemcitabine and its Metabolites in Peripheral Blood Mononuclear Cells (PBMCs) from Patients

| Metabolite | Mean Intracellular AUC0-24h (µM*h) |

| Gemcitabine (dFdC) | 95 |

| Gemcitabine Triphosphate (dFdCTP) | 2640 |

| Data from de Lange et al., 2017. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the intracellular conversion of gemcitabine elaidate.

Quantification of Intracellular Gemcitabine Elaidate, Gemcitabine, and its Metabolites by LC-MS/MS

This protocol is adapted from methods described for the analysis of gemcitabine and its metabolites in cellular and tissue samples.

Materials:

-

Cancer cell line of interest

-

Gemcitabine elaidate

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Internal standards (stable isotope-labeled analogs of gemcitabine and its metabolites)

-

LC-MS/MS system (e.g., Agilent 1200 series HPLC with a 6410 triple-quadrupole mass spectrometer)

-

Chromatography column (e.g., C18 reverse-phase column)

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with the desired concentrations of gemcitabine elaidate for various time points.

-

Cell Harvesting and Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.

-

Metabolite Extraction: Add a specific volume of pre-chilled (-80°C) methanol containing internal standards to the cell pellet. Vortex vigorously to lyse the cells and precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites and transfer it to a new tube.

-

LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate gemcitabine elaidate, gemcitabine, and its phosphorylated metabolites on a C18 column.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of each analyte and internal standard.

-

-

Data Analysis: Construct calibration curves using standards of known concentrations to quantify the amounts of gemcitabine elaidate, gemcitabine, and its metabolites in the cell extracts. Normalize the results to the cell number or total protein content.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol is a modification of previously described methods for measuring dCK activity using gemcitabine as a substrate.[5]

Materials:

-

Cell lysate from the cells of interest

-

[3H]-Gemcitabine (radiolabeled substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

ATP (adenosine triphosphate)

-

MgCl2 (magnesium chloride)

-

DTT (dithiothreitol)

-

Perchloric acid

-

HPLC system with a radioactivity detector

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Cell Lysate: Harvest cells and prepare a cell-free extract by sonication or freeze-thaw cycles, followed by centrifugation to remove cellular debris. Determine the protein concentration of the lysate.

-

Prepare Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and DTT.

-

Incubation: In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction mixture and initiate the reaction by adding [3H]-gemcitabine. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid.

-

Separation: Separate the product, [3H]-dFdCMP, from the unreacted [3H]-gemcitabine using reverse-phase HPLC.

-

Quantification: Collect the fractions corresponding to [3H]-dFdCMP and quantify the amount of radioactivity using a scintillation counter.

-

Calculate dCK Activity: Calculate the dCK activity as the amount of [3H]-dFdCMP formed per unit time per milligram of protein.

Conclusion

The intracellular conversion of gemcitabine elaidate to gemcitabine is a critical activation step that underpins its therapeutic potential. This guide has provided a comprehensive overview of the metabolic pathway, summarized key quantitative data, and detailed essential experimental protocols for researchers in the field of drug development. The enhanced cellular uptake and intracellular activation of gemcitabine elaidate represent a promising strategy to improve the clinical utility of gemcitabine. Further research focusing on the kinetics of the initial hydrolysis step and the factors influencing esterase activity will be crucial for optimizing the design and application of next-generation gemcitabine prodrugs.

References

- 1. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Gemcitabine Elaidate: A Technical Guide to its Lipophilicity and Enhanced Cell Membrane Permeability

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and cellular transport mechanisms of gemcitabine elaidate, a lipophilic prodrug of the anticancer agent gemcitabine. By augmenting its lipophilicity, gemcitabine elaidate is engineered to overcome key limitations of its parent compound, namely poor membrane permeability and reliance on nucleoside transporters. This document details the quantitative data supporting its enhanced properties, outlines the experimental protocols for assessment, and visualizes the critical pathways and workflows involved.

Introduction: Overcoming the Limitations of Gemcitabine

Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including pancreatic, lung, and breast cancers.[1][2][3] However, its clinical efficacy is often hampered by its hydrophilic nature, which restricts its ability to passively diffuse across cell membranes.[1][4] Consequently, gemcitabine relies on specific carrier proteins, primarily the human equilibrative nucleoside transporter-1 (hENT1), for intracellular uptake.[1][5][6] Variable or low expression of hENT1 in tumor cells is a significant mechanism of drug resistance.[1][5]

To address these challenges, gemcitabine elaidate was developed. It is a lipophilic derivative created by covalently linking gemcitabine with elaidic acid, an unsaturated fatty acid.[1][7] This structural modification fundamentally alters the drug's physicochemical properties, enabling it to bypass the hENT1 transporter and enter cells via passive diffusion.[1][8][9] This guide explores the lipophilicity and cell membrane permeability of gemcitabine elaidate, providing the technical details necessary for its evaluation and application in cancer research.

Physicochemical Properties and Lipophilicity

The conjugation of elaidic acid to the 5'-position of gemcitabine significantly increases its lipophilicity. This is quantitatively demonstrated by its partition coefficient (LogP), a measure of a compound's differential solubility in a hydrophobic and a hydrophilic solvent. A higher LogP value indicates greater lipophilicity.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₃F₂N₃O₅ | [10] |

| Molecular Weight | 527.6 g/mol | [10] |

| XLogP3-AA | 6.2 | [10] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 8 | [10] |

| pKa | 11.65 ± 0.70 | [] |

| Solubility | Insoluble in water; soluble in DMSO, DMF, and Ethanol | [12][13] |

Enhanced Cell Membrane Permeability and Intracellular Activation

The primary advantage of gemcitabine elaidate's increased lipophilicity is its ability to permeate cell membranes independently of hENT1 transporters.[1][8] This allows for greater intracellular accumulation of the drug, particularly in tumors with low hENT1 expression.[8]

Once inside the cell, gemcitabine elaidate acts as a prodrug. It is hydrolyzed by intracellular esterases, releasing the active parent compound, gemcitabine.[7][14] The liberated gemcitabine is then phosphorylated by deoxycytidine kinase to its active metabolites, difluorodeoxycytidine diphosphate (dFdCDP) and difluorodeoxycytidine triphosphate (dFdCTP).[7][10] These active metabolites exert their cytotoxic effects by inhibiting ribonucleotide reductase and by being incorporated into DNA, leading to chain termination and apoptosis.[7][10][14]

Experimental Data and Protocols

In Vitro Cytotoxicity

The enhanced cellular uptake of gemcitabine elaidate translates to greater cytotoxic activity compared to gemcitabine, as demonstrated by lower half-maximal inhibitory concentration (IC₅₀) values in various cancer cell lines.

| Cell Line | Cancer Type | Gemcitabine IC₅₀ (48h) | Gemcitabine Elaidate IC₅₀ (48h) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 10 ± 1 µM | 1.0 ± 0.2 µM | [8] |

| BCLO | Leukemia | - | 0.0042 µM | [] |

| Bara-C | Leukemia (Cytarabine-resistant) | - | 13.0 µM | [] |

| C26-A | Colon Cancer | - | 0.0015 µM | [] |

| A2780 | Ovarian Cancer | - | 0.0025 µM | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][15]

-

Drug Treatment: Prepare serial dilutions of gemcitabine and gemcitabine elaidate in culture medium. Replace the existing medium in the wells with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[8]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[16]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the IC₅₀ value.

Quantitative Cellular Uptake Assay

Studies have shown significantly higher intracellular concentrations of gemcitabine elaidate compared to gemcitabine. In one study using MIA PaCa-2 pancreatic cancer cells, the intracellular amount of gemcitabine elaidate was substantially higher than that of gemcitabine after a 4-hour incubation.[4]

Experimental Protocol: Quantitative Cellular Uptake Assay

This protocol outlines a method to quantify the intracellular accumulation of the drug.

-

Cell Culture: Seed cells in 6-well plates and grow to near confluence.

-

Drug Incubation: Treat the cells with a known concentration of gemcitabine elaidate or gemcitabine and incubate for a specific time (e.g., 4 hours) at 37°C.[4]

-

Cell Lysis: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug. Lyse the cells using an appropriate lysis buffer.

-

Sample Preparation: Collect the cell lysates and process them to extract the drug. This may involve protein precipitation followed by centrifugation.

-

Quantification: Analyze the amount of drug in the cell lysate using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC).[1][4]

-

Data Normalization: Normalize the quantified drug amount to the total protein concentration in the cell lysate, determined by a protein assay (e.g., BCA assay).

Downstream Signaling and Therapeutic Implications

The increased intracellular concentration of active gemcitabine metabolites due to the enhanced permeability of gemcitabine elaidate leads to more effective inhibition of DNA synthesis and a stronger induction of apoptosis.[7][10] Furthermore, studies have investigated the interplay of gemcitabine elaidate with key cancer-related signaling pathways. For instance, in pancreatic cancer models with KRAS mutations, the combination of gemcitabine elaidate with ONC201, an inhibitor of the PI3K/AKT and MEK pathways, has shown synergistic effects, preventing neoplastic proliferation and overcoming chemoresistance.[8][17]

Conclusion

Gemcitabine elaidate represents a significant advancement in the design of nucleoside analog chemotherapeutics. Its enhanced lipophilicity facilitates cell membrane permeability independent of the hENT1 transporter, a key mechanism of resistance to gemcitabine. This leads to increased intracellular drug accumulation, greater conversion to its active metabolites, and consequently, more potent cytotoxic effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of gemcitabine elaidate in the treatment of cancer.

References

- 1. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemcitabine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Gemcitabine elaidate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Permeability of Gemcitabine and PBPK Modeling to Assess Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. glpbio.com [glpbio.com]

- 14. Gemcitabine elaidate - Nordic Biosite [nordicbiosite.com]

- 15. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Antitumor Activity of Gemcitabine Elaidate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Gemcitabine is a cornerstone of chemotherapy for various solid tumors, particularly pancreatic cancer. However, its clinical efficacy is hampered by limitations such as poor membrane permeability, reliance on nucleoside transporters for cellular uptake, and rapid metabolic inactivation. Gemcitabine elaidate (also known as CP-4126 or L_GEM), a lipophilic prodrug of gemcitabine, was developed to overcome these challenges. By attaching elaidic acid to the 5' position of gemcitabine, this derivative exhibits enhanced cellular uptake, circumvents transporter-dependent entry, and shows potential for reduced susceptibility to metabolic deactivation. This guide provides a comprehensive overview of the preclinical data supporting the antitumor activity of gemcitabine elaidate, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

Gemcitabine elaidate is an antimetabolite deoxynucleoside analogue designed as a lipophilic prodrug of gemcitabine.[1] Its enhanced lipophilicity facilitates cellular entry independent of the human equilibrative nucleoside transporter 1 (hENT1), which is a common mechanism of resistance to standard gemcitabine.[2][3]

Once inside the cell, the following steps occur:

-

Hydrolysis: Intracellular esterases cleave the elaidic acid moiety, releasing the parent compound, gemcitabine (dFdC).[1][4]

-

Phosphorylation: Gemcitabine is sequentially phosphorylated by deoxycytidine kinase into its active metabolites: gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1][5]

-

Target Inhibition:

-

dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[1][4]

-

dFdCTP competes with endogenous deoxynucleotides for incorporation into the DNA strand. Its integration ultimately results in the termination of DNA elongation and the induction of apoptosis.[1][4][5]

-

This lipophilic formulation may also be less susceptible to deamination and deactivation by the enzyme deoxycytidine deaminase (dCDA), which rapidly metabolizes standard gemcitabine in the plasma.[1][4][5]

Caption: Intracellular activation pathway of Gemcitabine Elaidate.

Preclinical In Vitro Antitumor Activity

In vitro studies have consistently demonstrated the potent cytotoxic effects of gemcitabine elaidate across various cancer cell lines, often showing superior or comparable activity to the parent drug.

Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. Studies have shown that gemcitabine elaidate possesses potent cytotoxic effects. In pancreatic cancer cells (MIA PaCa-2), gemcitabine elaidate demonstrated a significantly lower IC₅₀ value compared to standard gemcitabine, indicating greater potency.[5]

| Cell Line | Compound | Incubation Time | IC₅₀ (µM) | Source |

| MIA PaCa-2 | Gemcitabine | 48 hours | 10 ± 1 | [5] |

| MIA PaCa-2 | Gemcitabine Elaidate | 48 hours | 1.0 ± 0.2 | [5] |

| TC-1 | Gemcitabine HCl | 48 hours | < 28.7 nM (exact value lower but not specified) | [6] |

| TC-1 | Stearoyl Gemcitabine NPs | 48 hours | > 28.7 nM (exact value higher but not specified) | [6] |

| BxPC-3 | Gemcitabine HCl | 48 hours | < 28.7 nM (exact value lower but not specified) | [6] |

| BxPC-3 | Stearoyl Gemcitabine NPs | 48 hours | > 28.7 nM (exact value higher but not specified) | [6] |

Note: The study on stearoyl gemcitabine nanoparticles (GemC18-NPs) found free gemcitabine to be more toxic in vitro, but noted this did not predict in vivo activity where the nanoparticle formulation was effective.[6]

Effects on Cellular Processes and Signaling Pathways

Beyond direct cytotoxicity, gemcitabine elaidate impacts critical cellular functions. Studies have shown it significantly affects cellular viability and inhibits tubulogenesis more effectively than standard gemcitabine.[7] When used in combination with ONC201, a dual PI3K/AKT and MEK pathway inhibitor, gemcitabine elaidate synergistically inhibited pancreatic cancer cell proliferation.[5] This combination therapy was shown to:

-

Induce Cell Cycle Arrest: Increased the proportion of MIA PaCa-2 cells in the G2/M phase.[5]

-

Promote Apoptosis: Significantly increased the activity of Caspase 3/7, Caspase 8, and Caspase 9.[5]

-

Inhibit Survival Pathways: Blocked the oncogenic PI3K/AKT and MEK/ERK signaling pathways, which are often activated in response to chemotherapy and contribute to resistance.[5][8][9]

Caption: Inhibition of KRAS-driven pathways by combination therapy.

Preclinical In Vivo Antitumor Activity

The efficacy of gemcitabine elaidate has been validated in animal models, particularly in challenging, genetically engineered mouse models of pancreatic cancer.

Syngeneic Mouse Model of Pancreatic Cancer

In a syngeneic mouse model using KrasLSL-G12D; p53LoxP; Pdx1-CreER (KPC) triple mutant tumor-bearing mice, the combination of gemcitabine elaidate (L_GEM) and ONC201 demonstrated superior tumor growth inhibition.[5][8][9] This combination therapy was found to prevent neoplastic proliferation by blocking AKT/ERK signaling and was also suggested to increase T-cell tumor surveillance, indicating a potential immunomodulatory effect.[5][9][10]

| Animal Model | Cancer Type | Treatment | Key Findings | Source |

| KPC Triple Mutant Xenograft | Pancreatic (KRAS mutated) | Gemcitabine Elaidate + ONC201 | Superior inhibitory effect on tumor growth; Blockade of AKT/ERK pathways; Increased T-cell tumor surveillance. | [5][8][9][10] |

Experimental Protocols and Workflows

The preclinical evaluation of gemcitabine elaidate involved a series of standard and advanced assays to characterize its activity from the cellular level to a whole-organism context.

Caption: Standard preclinical workflow for evaluating Gemcitabine Elaidate.

Cell Viability (MTT) Assay

-

Objective: To determine the concentration at which a drug inhibits cell growth by 50% (IC₅₀).

-

Protocol:

-

Cancer cells (e.g., MIA PaCa-2) are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated overnight.[6]

-

Cells are then treated with increasing concentrations of gemcitabine elaidate, standard gemcitabine, or a vehicle control (DMSO).[5]

-

Following a set incubation period (e.g., 48 or 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5]

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan, which is then solubilized.

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.[5]

-

Caspase Activity Assay

-

Objective: To quantify the induction of apoptosis by measuring the activity of key executioner caspases.

-

Protocol:

-

MIA PaCa-2 cells are treated with the test compounds (e.g., gemcitabine elaidate, ONC201, or combination) for a specified period (e.g., 24 hours).[5]

-

A luminogenic substrate specific for caspases (e.g., Caspase-Glo® 3/7, 8, or 9 Assay) is added to the cells.

-

If the specific caspase is active, it cleaves the substrate, resulting in a luminescent signal.

-

The luminescence, which is proportional to caspase activity, is measured with a luminometer.[5]

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-AKT, p-ERK).

-

Protocol:

-

Cells are treated with the compounds for a set time, after which they are harvested and lysed to extract total protein.[2]

-

Protein concentration is determined, and equal amounts of protein from each sample are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-AKT).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

-

A chemiluminescent substrate is applied, and the resulting signal, corresponding to the protein of interest, is detected.

-

In Vivo Syngeneic Mouse Model

-

Objective: To evaluate the antitumor efficacy of a drug in an immunocompetent animal model that closely mimics human disease.

-

Protocol:

-

Model: "KrasLSL-G12D; p53LoxP; Pdx1-CreER (KPC)" triple mutant tumor-bearing mice are used. These mice develop pancreatic tumors that are histologically and genetically similar to human pancreatic ductal adenocarcinoma.[5][8][9]

-

Tumor Implantation: KPC mouse-derived tumor cells are implanted into syngeneic host mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., Vehicle, Gemcitabine Elaidate, ONC201, Combination). Drugs are administered according to a predetermined schedule.[5]

-

Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry, to assess cell proliferation, apoptosis, and immune cell infiltration.[5][9]

-

References

- 1. Gemcitabine Elaidate | C27H43F2N3O5 | CID 9828310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gemcitabine elaidate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpls.org [wjpls.org]

- 8. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Gemcitabine Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine elaidate (CP-4126) is a lipophilic prodrug of the nucleoside analog gemcitabine, a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[1] Developed to overcome key limitations of gemcitabine, such as its hydrophilic nature requiring active transport into cells via the human equilibrative nucleoside transporter 1 (hENT1) and its rapid inactivation by cytidine deaminase, gemcitabine elaidate was designed for enhanced cellular uptake and improved pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of the available preclinical and clinical data on the pharmacokinetics and biodistribution of gemcitabine elaidate, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways and experimental workflows.

Pharmacokinetics of Gemcitabine Elaidate and Related Compounds

The primary rationale for the development of gemcitabine elaidate was to create a more lipophilic molecule that could bypass the hENT1 transporter-dependent uptake of gemcitabine, a common mechanism of resistance.[2] While detailed pharmacokinetic parameters in mice are not available in the literature, a preclinical study in dogs provided some insight into its plasma half-life.

Table 1: Pharmacokinetic Parameters of Gemcitabine Elaidate (CP-4126) and its Metabolites in Dogs Following Intravenous Administration

| Compound | Dose (mg/kg) | Half-life (t½) (h) |

| CP-4126 | 2 | 0.05 - 0.07 |

| Gemcitabine | 2 | 1.7 - 3.4 |

| dFdU | 2 | 10.8 - 11.2 |

| CP-4126 | 6 | 0.05 - 0.07 |

| Gemcitabine | 6 | 1.7 - 3.4 |

| dFdU | 6 | 10.8 - 11.2 |

Data extracted from Bergman et al., 2011.

To provide a more complete picture for researchers working with murine models, the following table presents the pharmacokinetic parameters of the parent drug, gemcitabine, and a representative lipophilic amino acid ester prodrug, 5'-l-valyl-gemcitabine (V-Gem), in mice.

Table 2: Comparative Pharmacokinetic Parameters of Gemcitabine and 5'-l-valyl-gemcitabine (V-Gem) in Mice Following Intravenous Administration

| Compound | Dose (nmol/g) | Cmax (µM) | Tmax (min) | AUCinf (min·µM) | t½ (min) |

| Gemcitabine | 76 | 67.2 | 2 | 935 | 43.1 |

| V-Gem | 76 | 32.7 | 2 | 125 | 3.7 |

Data extracted from a study on V-Gem pharmacokinetics in mice.[6]

Biodistribution

Specific quantitative biodistribution data for gemcitabine elaidate in various tissues and tumors from preclinical models is not available in the published literature. However, studies on the parent drug, gemcitabine, provide a baseline for its distribution profile. The following table summarizes the biodistribution of a polymer-conjugated form of gemcitabine (P-GEM) in an orthotopic pancreatic tumor-bearing mouse model, which was designed to improve tumor targeting.

Table 3: Biodistribution of Polymer-Conjugated Gemcitabine (P-GEM) in Orthotopic Pancreatic Tumor-Bearing NSG Mice (40 mg/kg equivalent dose)

| Tissue | Concentration at 1h (µg/g) | Concentration at 4h (µg/g) | Concentration at 24h (µg/g) |

| Liver | ~15 | ~10 | ~5 |

| Spleen | ~12 | ~8 | ~4 |

| Tumor | ~5 | ~8 | ~6 |

| Kidneys | ~8 | ~5 | ~2 |

| Lungs | ~4 | ~3 | ~1 |

| Heart | ~3 | ~2 | ~1 |

Data extrapolated from graphical representations in a biodistribution study of a self-assembling polymer-gemcitabine conjugate.[7]

Experimental Protocols

The following protocols are detailed methodologies for key experiments related to the pharmacokinetic and biodistribution analysis of gemcitabine and its prodrugs. These can be adapted for studies involving gemcitabine elaidate.

Animal Models and Drug Administration

-

Animal Model: Male nude mice (nu/nu), 6-8 weeks old, are typically used for xenograft studies. For orthotopic pancreatic tumor models, human pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1) are surgically implanted into the pancreas of immunodeficient mice (e.g., NSG mice).[8]

-

Drug Formulation: For intravenous administration, gemcitabine elaidate (CP-4126) can be formulated in a suitable vehicle such as a liposomal formulation, as was done in clinical studies.[8] Gemcitabine hydrochloride is typically dissolved in sterile saline.

-

Administration: Intravenous (i.v.) injections are commonly administered via the tail vein. For oral administration studies, the drug is delivered by oral gavage.[8]

Pharmacokinetic Study Design

-

Dosing: Mice are administered a single i.v. bolus of gemcitabine elaidate at a defined dose (e.g., 10-50 mg/kg).

-

Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a cytidine deaminase inhibitor (e.g., tetrahydrouridine) to prevent ex vivo metabolism of gemcitabine. Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

Biodistribution Study Design

-

Dosing: Tumor-bearing mice are administered a single i.v. dose of gemcitabine elaidate.

-

Tissue Collection: At specified time points (e.g., 1, 4, 24 hours) post-injection, mice are euthanized, and tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.) are harvested.

-

Sample Processing: Tissues are weighed, flash-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissues are homogenized in a suitable buffer.[7]

Bioanalytical Method for Quantification

-

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for the sensitive and specific quantification of gemcitabine, its metabolites (dFdC and dFdU), and its prodrugs in biological matrices.

-

Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma and tissue homogenates. An organic solvent (e.g., acetonitrile) is added to the sample, which is then vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.[6]

-

Chromatography: A C18 reverse-phase column is typically used for the separation of the analytes. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) run in a gradient or isocratic mode.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and accurate quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the metabolic pathway of gemcitabine and a typical experimental workflow for a pharmacokinetic study.

Caption: Metabolic activation pathway of gemcitabine elaidate.

Caption: Experimental workflow for a pharmacokinetic and biodistribution study.

Conclusion

Gemcitabine elaidate represents a rational approach to overcoming some of the inherent limitations of gemcitabine therapy. Its lipophilic nature facilitates hENT1-independent cellular entry, a key mechanism of gemcitabine resistance. However, the publicly available preclinical data on its pharmacokinetics and biodistribution in standard animal models like mice is limited, likely due to the discontinuation of its clinical development. This guide has compiled the available information, including pharmacokinetic data in dogs and comparative data for gemcitabine and other prodrugs in mice, to serve as a valuable resource for researchers. The provided experimental protocols and workflow diagrams offer a practical framework for future studies in this area. Further research into novel lipophilic gemcitabine prodrugs may yet yield a clinically successful agent that builds on the principles demonstrated by gemcitabine elaidate.

References

- 1. Preparation, characterization, cytotoxicity and pharmacokinetics of liposomes containing lipophilic gemcitabine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocompatibility, Biodistribution, and Drug-Delivery Efficiency of Mesoporous Silica Nanoparticles for Cancer Therapy in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioCentury - CP-4126: Development discontinued [biocentury.com]

- 5. Another pancreatic cancer drug hits the dust - Clavis/Clovis' CP-4126 | Pharmaceutical | The Pharmaletter | The Pharmaletter [thepharmaletter.com]

- 6. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodistribution of Self-Assembling Polymer–Gemcitabine Conjugate after Systemic Administration into Orthotopic Pancreatic Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of intravesical gemcitabine: a preclinical study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of Gemcitabaine Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a cornerstone chemotherapeutic agent for various solid tumors, including pancreatic, non-small cell lung, and breast cancers.[1] As a nucleoside analog, its efficacy relies on intracellular uptake via nucleoside transporters and subsequent phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, which inhibit DNA synthesis and ribonucleotide reductase, ultimately inducing apoptosis.[1][2][3]

However, the clinical utility of gemcitabine is hampered by significant pharmacokinetic challenges. The drug is notoriously unstable in vivo, with a short plasma half-life of 8-17 minutes.[4] This instability is primarily due to rapid metabolic inactivation through deamination by cytidine deaminase (CDA), which is abundant in the liver and plasma, converting gemcitabine into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1][5] This rapid clearance necessitates administration of high doses via intravenous infusion to achieve therapeutic concentrations, leading to systemic toxicity.[4] Furthermore, its hydrophilic nature requires dedicated membrane transporters for cellular entry, and deficiency in these transporters can confer drug resistance.[2][6]

To overcome these limitations, prodrug strategies have been developed. Gemcitabine elaidate (also referred to as L_GEM, CP-4126, or LY2334737 in literature for a similar oral amide prodrug) is a lipophilic derivative of gemcitabine.[7][8] By conjugating gemcitabine with elaidic acid, this prodrug is designed to enhance metabolic stability, bypass the need for nucleoside transporters for cellular entry, and provide a more sustained release of the active drug in vivo.[7][8][9] This guide provides a comprehensive overview of the in vivo stability, metabolism, and pharmacokinetics of gemcitabine elaidate, supported by experimental data and methodologies.

In Vivo Stability

A primary advantage of gemcitabine elaidate is its enhanced stability in the bloodstream compared to the parent drug. The conjugation of the fatty acid protects the vulnerable amine group of gemcitabine from rapid deamination by cytidine deaminase (CDA).[7][8] Preclinical studies have shown that this modification significantly reduces first-pass metabolism, a major hurdle for oral administration of gemcitabine.[7][10]

This improved stability allows the prodrug to circulate for a longer duration, acting as a reservoir for the slow and sustained release of active gemcitabine. In preclinical models, the administration of the oral prodrug LY2334737 resulted in quantifiable gemcitabine exposures for up to 12 hours in mice and 24 hours in rats and dogs, a stark contrast to the rapid clearance observed following intravenous administration of gemcitabine itself.[7] This prolonged exposure profile is a key feature of the prodrug's design, aiming to improve therapeutic efficacy.

Metabolism of Gemcitabine Elaidate

The metabolic pathway of gemcitabine elaidate is a two-stage process: initial activation of the prodrug to release gemcitabine, followed by the established intracellular metabolism of gemcitabine.

Stage 1: Prodrug Hydrolysis Gemcitabine elaidate is absorbed and circulates systemically as the intact prodrug.[7] Its conversion to the active parent drug, gemcitabine, is mediated by hydrolysis. In vitro experiments have identified carboxylesterase 2 (CES2) as a major enzyme involved in this hydrolytic activation.[7] CES enzymes are widely distributed, with high expression of CES2 in the intestine and liver, facilitating the conversion of the prodrug to gemcitabine.[7] The hydrolysis is relatively slow, which accounts for the sustained-release pharmacokinetic profile.[7]

Stage 2: Gemcitabine Activation and Inactivation Once gemcitabine is released, it follows its known intracellular metabolic pathway:

-

Activation: Gemcitabine is sequentially phosphorylated by intracellular kinases. The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP). This is followed by further phosphorylation to the active metabolites gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1]

-

Inactivation: Concurrently, any released gemcitabine is susceptible to deamination by CDA, converting it to the inactive dFdU.[1] However, by administering gemcitabine elaidate, the ratio of dFdU to gemcitabine is lower compared to direct gemcitabine administration, indicating less extensive deamination.[7]

The overall metabolic cascade is visualized in the signaling pathway diagram below.

Data Presentation: Pharmacokinetics

Pharmacokinetic studies in preclinical models demonstrate the distinct profile of gemcitabine elaidate (LY2334737) compared to gemcitabine. The prodrug is rapidly absorbed after oral administration, followed by a slow hydrolysis that leads to prolonged systemic exposure of the active drug, gemcitabine.

Table 1: Pharmacokinetic Parameters of Oral Gemcitabine Prodrug (LY2334737) and its Metabolites in Preclinical Models. Data extracted from studies on LY2334737, an oral amide prodrug of gemcitabine.

| Species | Dose (mg/kg, oral) | Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |

| Mouse | 10 | LY2334737 | 0.5 | 1140 | 1270 |

| Gemcitabine | 1 | 96.9 | 436 | ||

| dFdU | 4 | 1480 | 11500 | ||

| Rat | 10 | LY2334737 | 0.5 | 1020 | 1790 |

| Gemcitabine | 4 | 50.8 | 623 | ||

| dFdU | 8 | 1050 | 11400 | ||

| Dog | 3 | LY2334737 | 0.58 | 1060 | 1510 |

| Gemcitabine | 4.67 | 101 | 1450 | ||

| dFdU | 8 | 2110 | 28000 | ||

| Source: Adapted from Iversen et al., 2017.[7] Tmax is presented as median time. |

Experimental Protocols

The characterization of gemcitabine elaidate's in vivo properties relies on robust experimental and analytical methodologies.

5.1 In Vivo Pharmacokinetic Studies

A typical preclinical pharmacokinetic study involves the following steps:

-

Animal Models: Studies are commonly conducted in mice (e.g., CD-1 or BALB/c), Sprague-Dawley rats, and Beagle dogs.[7] For efficacy studies, syngeneic or xenograft tumor models, such as those with pancreatic cancer cell lines (e.g., MIA PaCa-2), are used.[8][9][11]

-

Drug Administration: Gemcitabine elaidate (as LY2334737) is administered orally via gavage as a suspension.[7] For comparison, gemcitabine is typically administered intravenously.

-

Sample Collection: Blood samples are collected serially at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[7] Plasma is harvested by centrifugation and stored at -20°C or lower until analysis.[7]

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[7]

5.2 Bioanalytical Method for Quantification

The simultaneous quantification of gemcitabine elaidate, gemcitabine, and dFdU in plasma is crucial for metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method.

Table 2: Example LC-MS/MS Method Parameters for Analyte Quantification in Plasma.

| Parameter | Description |

| Sample Preparation | Protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then analyzed.[3][7] |

| Chromatography | Reversed-phase HPLC using a C18 column.[3][12] |

| Mobile Phase | A gradient of aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[7] |

| Ionization | Positive electrospray ionization (ESI+).[7] |

| Detection | Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode to detect specific parent-to-daughter ion transitions for each analyte and internal standard.[7] |

| LLOQ | Lower Limit of Quantification is typically in the low ng/mL range (e.g., ~1 ng/mL for gemcitabine, ~5 ng/mL for dFdU).[3][7] |

The workflow for these in vivo experiments is summarized in the diagram below.

Conclusion

Gemcitabine elaidate represents a significant advancement in overcoming the inherent limitations of gemcitabine. Its lipophilic nature confers enhanced in vivo stability by protecting it from rapid deamination by cytidine deaminase. The prodrug design facilitates systemic absorption and relies on carboxylesterases for a slow, sustained conversion to the active gemcitabine, resulting in a prolonged therapeutic window. This improved pharmacokinetic profile, characterized by sustained plasma concentrations of the active drug, holds the potential for improved anti-tumor efficacy and patient convenience, particularly through oral administration routes. The data gathered from preclinical in vivo studies strongly support the continued development of this and similar lipid-based prodrugs as a viable strategy to optimize gemcitabine therapy.

References

- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I and pharmacokinetic study of gemcitabine given by 24-h hepatic arterial infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2'-deoxy-2'-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I study of Oral gemcitabine prodrug (LY2334737) alone and in combination with erlotinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Gemcitabine Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine elaidate, a lipophilic prodrug of the chemotherapeutic agent gemcitabine, has garnered significant interest in cancer research. By esterifying gemcitabine with elaidic acid, this derivative exhibits altered physicochemical properties that can enhance its cellular uptake and overcome certain mechanisms of drug resistance.[1][2] Gemcitabine itself is a nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[3][4] Gemcitabine elaidate is designed to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), which is often downregulated in gemcitabine-resistant tumors.[2][5] These application notes provide detailed protocols for the formulation and in vitro evaluation of gemcitabine elaidate, including cytotoxicity assays, cellular uptake analysis, and apoptosis induction studies.

Formulation of Gemcitabine Elaidate for In Vitro Use

For initial in vitro screening, gemcitabine elaidate can be dissolved in a suitable organic solvent. Due to its lipophilic nature, dimethyl sulfoxide (DMSO) is a commonly used solvent.

Protocol: Preparation of Gemcitabine Elaidate Stock Solution

-

Materials:

-

Gemcitabine Elaidate (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh the desired amount of gemcitabine elaidate powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

When preparing working concentrations for cell culture experiments, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically ≤ 0.5%).

-

For more advanced delivery systems, gemcitabine elaidate can be encapsulated in liposomes or nanoparticles. These formulations can improve stability and facilitate targeted delivery.[6][7][8]

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[5][9]

Protocol: MTT Cytotoxicity Assay

-

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)[5]

-

Complete cell culture medium

-

96-well cell culture plates

-

Gemcitabine elaidate stock solution

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight at 37°C and 5% CO2.[7]

-

Prepare serial dilutions of gemcitabine elaidate in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted gemcitabine elaidate solutions. Include wells with untreated cells as a control.

-

Incubate the plate for the desired time points (e.g., 48 or 72 hours).[5]

-

After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

-

Quantitative Data Summary: Cytotoxicity of Gemcitabine vs. Gemcitabine Elaidate

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Gemcitabine | MIA PaCa-2 | 48 | 10 ± 1 | [5] |

| Gemcitabine Elaidate | MIA PaCa-2 | 48 | 1.0 ± 0.2 | [5] |

| Gemcitabine Elaidate | MIA PaCa-2 | 72 | ~3-fold lower than Gemcitabine | [2] |

| Gemcitabine Elaidate | BxPC-3 | 72 | ~3-fold lower than Gemcitabine | [2] |

Cellular Uptake Analysis

To quantify the intracellular concentration of gemcitabine elaidate, High-Performance Liquid Chromatography (HPLC) is a precise method.[10]

Protocol: Quantitative Cellular Uptake Assay via HPLC

-

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Gemcitabine elaidate

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol for cell lysis

-

HPLC system with a suitable column (e.g., C18)

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a known concentration of gemcitabine elaidate for a specific time.

-

After incubation, wash the cells twice with ice-cold PBS to remove any extracellular drug.

-

Lyse the cells with methanol and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Analyze the supernatant using a validated HPLC method to quantify the intracellular concentration of gemcitabine elaidate.[10] The retention time for gemcitabine elaidate is approximately 4.8 ± 0.2 minutes.[10]

-

Quantitative Data Summary: Cellular Uptake

| Treatment | Cell Line | Intracellular Amount (pg/cell) | Reference |

| Gemcitabine Elaidate | MIA PaCa-2 | 1.73 | [10] |

| Gemcitabine | MIA PaCa-2 | Lower than Gemcitabine Elaidate | [10] |

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism of action for gemcitabine and its derivatives.[1] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.[11]

Protocol: Annexin V/PI Apoptosis Assay

-

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Gemcitabine elaidate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with gemcitabine elaidate for the desired duration.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.[11]

-

Analyze the cells by flow cytometry within one hour.[11]

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

-

Signaling Pathway Analysis

Gemcitabine and its derivatives are known to affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MEK/ERK pathways.[5][12]

Mechanism of Action of Gemcitabine Elaidate

Gemcitabine elaidate, due to its lipophilicity, can cross the cell membrane independently of hENT1 transporters.[5] Intracellularly, it is hydrolyzed by esterases to release gemcitabine.[1] Gemcitabine is then phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1][3] dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[1][4] dFdCTP is incorporated into DNA, leading to chain termination and the induction of apoptosis.[1][4]

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro assessment of a gemcitabine elaidate formulation.

Signaling Pathways Affected by Gemcitabine

Gemcitabine resistance in pancreatic cancer is often associated with the activation of survival signaling pathways such as PI3K/AKT and MEK/ERK, which are downstream of mutated KRAS.[5][12]

References

- 1. Facebook [cancer.gov]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 5. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and characterization of gemcitabine liposome injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wjpls.org [wjpls.org]

- 10. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis Protocols | USF Health [health.usf.edu]

- 12. Gemcitabine elaidate and ONC201 combination therapy for inhibiting pancreatic cancer in a KRAS mutated syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with Gemcitabine Elaidate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for assessing the in vitro cytotoxicity of gemcitabine elaidate, a lipophilic prodrug of gemcitabine, using MTT and XTT cell viability assays.

Introduction

Gemcitabine elaidate is a lipophilic derivative of the widely used chemotherapeutic agent, gemcitabine. Its increased lipophilicity is designed to enhance cellular uptake, independent of nucleoside transporters, potentially overcoming a key mechanism of gemcitabine resistance. Accurate assessment of its cytotoxic activity is crucial for preclinical drug development. MTT and XTT assays are colorimetric methods widely used to determine cell viability by measuring the metabolic activity of living cells.

The MTT assay relies on the intracellular reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases. This insoluble formazan must be solubilized before spectrophotometric quantification. In contrast, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay produces a water-soluble formazan product, simplifying the procedure.

This document provides detailed protocols for both assays, tailored for the evaluation of the lipophilic compound gemcitabine elaidate, along with data presentation guidelines and a summary of reported cytotoxic activity.

Data Presentation

The cytotoxic activity of gemcitabine elaidate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.

Table 1: Cytotoxicity of Gemcitabine and Gemcitabine Elaidate in Pancreatic Cancer Cell Lines (MTT Assay)

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |

| MIA PaCa-2 | Gemcitabine | 48 | 10 ± 1 |

| MIA PaCa-2 | Gemcitabine Elaidate | 48 | 1.0 ± 0.2 |

| MIA PaCa-2 | Gemcitabine | 72 | 1 |

| MIA PaCa-2 | Gemcitabine Elaidate | 72 | 0.34 |

| BxPC-3 | Gemcitabine Elaidate | Not Specified | Lower than Gemcitabine |

Note: Data for MIA PaCa-2 cells are derived from a single study. The comparison in BxPC-3 cells indicates higher potency of the elaidate conjugate without specifying the exact IC50 value.

Experimental Protocols

Special Considerations for Gemcitabine Elaidate

Due to its lipophilic nature, gemcitabine elaidate requires careful handling to ensure proper solubilization in cell culture media.

-

Solubilization: Prepare a stock solution of gemcitabine elaidate in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

-

Serial Dilutions: Perform serial dilutions of the gemcitabine elaidate stock solution in the cell culture medium to achieve the desired final concentrations for the assay.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for the assessment of gemcitabine elaidate cytotoxicity in adherent cancer cell lines.

Materials:

-

Gemcitabine elaidate

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of gemcitabine elaidate in complete culture medium from a DMSO stock solution.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

-

Protocol 2: XTT Cell Viability Assay

This protocol offers a more streamlined approach due to the water-soluble nature of the formazan product.

Materials:

-

Gemcitabine elaidate

-

DMSO (cell culture grade)

-

XTT labeling reagent

-

Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 450-500 nm, with a reference wavelength of ~650 nm)

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

XTT Reagent Preparation: